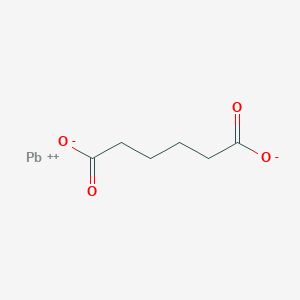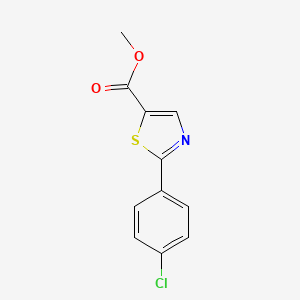![molecular formula C28H41ClNOP2Ru+2 B1508046 carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium](/img/structure/B1508046.png)
carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium is a complex organometallic compound. It is known for its catalytic properties and is commonly referred to as the Milstein Acridine Catalyst. This compound has a molecular formula of C28H41ClNOP2Ru+2 and a molecular weight of 606.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) typically involves the reaction of ruthenium precursors with 4,5-bis-(di-i-propylphosphinomethyl)acridine ligands under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the acridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) species, while reduction can produce ruthenium(0) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands .
科学的研究の応用
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) has a wide range of scientific research applications:
作用機序
The mechanism of action of Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, while the acridine ligand provides stability and enhances reactivity. The compound can activate C-H bonds, promote hydrogen transfer, and facilitate other key reactions through its unique coordination environment .
類似化合物との比較
Similar Compounds
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]ruthenium(II): Another ruthenium-based catalyst with different ligands.
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]ruthenium(II) dichloride: A similar compound with tricyclohexylphosphine ligands.
Uniqueness
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other ruthenium catalysts. Its ability to facilitate a wide range of chemical reactions makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C28H41ClNOP2Ru+2 |
|---|---|
分子量 |
606.1 g/mol |
IUPAC名 |
carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium |
InChI |
InChI=1S/C27H39NP2.CO.ClH.Ru/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8;1-2;;/h9-15,18-21H,16-17H2,1-8H3;;1H;/q;;;+1/p+1 |
InChIキー |
DZDSPHJNBCABNT-UHFFFAOYSA-O |
正規SMILES |
CC(C)[PH+](CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3C[PH+](C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene](/img/structure/B1507965.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B1507968.png)
![Tert-butyl 2-[(4-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B1507969.png)
![1-Boc-4-([2-(morpholin-4-yl)ethylamino]methyl)piperidine](/img/structure/B1507970.png)
![2,6,6,7,8,8-Hexamethyldecahydro-2H-indeno[4,5-b]furan](/img/structure/B1507972.png)







